

# Rolziracetam: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Rolziracetam |           |
| Cat. No.:            | B1679517     | Get Quote |

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Rolziracetam**, a nootropic agent of the racetam family. This guide details its chemical properties, synthesis, pharmacology, and mechanism of action, presenting available data in a structured format to facilitate further investigation.

## **Core Chemical and Physical Data**

**Rolziracetam**, also known as CI-911, is chemically identified as dihydro-1H-pyrrolizine-3,5(2H,6H)-dione. Its fundamental properties are summarized in the table below.

| Identifier        | Value                                                                        |
|-------------------|------------------------------------------------------------------------------|
| CAS Number        | 18356-28-0                                                                   |
| Molecular Formula | C7H9NO2                                                                      |
| Molar Mass        | 153.161 g⋅mol <sup>-1</sup>                                                  |
| IUPAC Name        | dihydro-1H-pyrrolizine-3,5(2H,6H)-dione                                      |
| Synonyms          | CI-911, 2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-<br>dione, Lukes-Šorm dilactam |

# **Synthesis of Rolziracetam**



The synthesis of **Rolziracetam** has been described in the scientific literature. A common method involves a multi-step process starting from dimethyl 4-nitropimelate.

## **Experimental Protocol: Synthesis of Rolziracetam**

A synthesis pathway for **Rolziracetam** involves the following key steps[1]:

- Reduction and Cyclization: The nitro group of dimethyl 4-nitropimelate is reduced via palladium-catalyzed hydrogenation to form an amino group. This intermediate then undergoes cyclization to yield a mixture of a lactam ester and its corresponding acid.
- Hydrolysis: The mixture from the previous step is treated with sodium hydroxide to hydrolyze
  the ester, converting all of the material to the carboxylic acid form.
- Final Cyclization: The resulting acid is then cyclized using acetic anhydride to produce
   Rolziracetam.



Click to download full resolution via product page

**Caption:** Synthetic pathway for **Rolziracetam**.

#### **Pharmacokinetics**

The metabolic disposition of **Rolziracetam** has been investigated in several animal models, revealing rapid absorption and elimination.

# **Quantitative Pharmacokinetic Data**

A study utilizing [14C]-labeled **Rolziracetam** in rhesus monkeys, beagle dogs, and Wistar rats provided the following key pharmacokinetic parameters.



| Parameter                           | Finding                                                                       | Species                                     |
|-------------------------------------|-------------------------------------------------------------------------------|---------------------------------------------|
| Elimination Half-Life (intravenous) | < 25 minutes                                                                  | Rhesus Monkeys, Beagle<br>Dogs, Wistar Rats |
| Peak Plasma Concentration (oral)    | 0.5 - 1 hour (for total radioactivity)                                        | Rhesus Monkeys, Beagle<br>Dogs, Wistar Rats |
| Absorption (oral)                   | ≥ 90%                                                                         | Rhesus Monkeys, Beagle<br>Dogs, Wistar Rats |
| Primary Route of Excretion          | Urinary (~90% of administered dose)                                           | Rhesus Monkeys, Beagle<br>Dogs, Wistar Rats |
| Fecal Excretion                     | < 5%                                                                          | Rhesus Monkeys, Beagle<br>Dogs, Wistar Rats |
| Primary Metabolite                  | 5-oxo-2-pyrrolidinepropanoic acid                                             | Rhesus Monkeys, Beagle<br>Dogs, Wistar Rats |
| Tissue Distribution (Rats)          | Highest concentrations in liver<br>and kidneys (12-30 times<br>plasma levels) | Wistar Rats                                 |

### **Experimental Protocol: Pharmacokinetic Analysis**

The pharmacokinetic profile of **Rolziracetam** was determined using the following methodology:

- Test Substance: [14C]-labeled Rolziracetam (CI-911) was administered.
- Animal Models: Rhesus monkeys, beagle dogs, and Wistar rats were used.
- Administration: The compound was administered both orally (p.o.) and intravenously (i.v.).
- Sample Collection: Plasma, urine, and feces were collected at various time points. In rats, tissue samples (liver, kidneys, lungs, gonads, heart, spleen, muscle, and brain) were also collected.
- Analysis: Radioactivity in the collected samples was measured to determine the concentration of the parent drug and its metabolites. Techniques such as chromatography



and mass spectrometry were likely used for metabolite identification.

# **Preclinical Efficacy**

Rolziracetam has demonstrated cognitive-enhancing effects in preclinical studies.

# Performance in a Delayed-Response Task in Aged Rhesus Monkeys

**Rolziracetam** was found to improve performance on a delayed-response task in aged rhesus monkeys[1]. While the specific quantitative data from this study is not readily available in the public domain, the general methodology for such an experiment is outlined below.

#### **Experimental Protocol: Delayed Match-to-Sample Task**

A delayed match-to-sample (DMTS) task is a common method to assess working memory in non-human primates. The general procedure is as follows:

- Apparatus: A computer-controlled touch-screen monitor is typically used.
- Procedure:
  - A "sample" stimulus (e.g., a colored shape) is presented on the screen.
  - The animal is required to touch the sample stimulus, after which it disappears.
  - A delay period of varying length is introduced.
  - Following the delay, two or more "choice" stimuli are presented, one of which matches the sample.
  - A correct response (touching the matching stimulus) is rewarded (e.g., with a food pellet or juice).
- Data Collection: The primary endpoint is the percentage of correct responses at different delay intervals. Other measures may include response latency.



 Drug Administration: The test compound (Rolziracetam) would be administered at various doses prior to the testing sessions, and performance would be compared to a vehicle control.



Click to download full resolution via product page

**Caption:** Workflow of a Delayed Match-to-Sample Task.

#### **Mechanism of Action**

The precise mechanism of action for **Rolziracetam** is not fully elucidated. However, like other racetams, it is believed to modulate neurotransmitter systems, particularly the glutamatergic system.

### **Receptor Binding Profile**

Specific receptor binding affinity data (e.g., Ki or IC50 values) for **Rolziracetam** are not widely available. However, studies on the broader class of racetams have generally shown a lack of affinity for a wide range of common neurotransmitter receptors, including adrenergic (alpha-1, alpha-2, beta), muscarinic, serotonergic, dopaminergic, GABAergic, and opioid receptors.

# Potential Signaling Pathway: Modulation of AMPA Receptors

A leading hypothesis for the mechanism of action of racetam nootropics is the positive allosteric modulation of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation is thought to enhance glutamatergic neurotransmission.

The proposed signaling pathway is as follows:

Rolziracetam binds to an allosteric site on the AMPA receptor.



- This binding potentiates the receptor's response to glutamate.
- The influx of sodium ions (and in some cases, calcium ions) through the AMPA receptor channel is increased.
- This leads to enhanced excitatory postsynaptic potentials (EPSPs), which can contribute to improved synaptic plasticity and cognitive function.



Click to download full resolution via product page

**Caption:** Proposed mechanism of action via AMPA receptor modulation.

#### Conclusion

**Rolziracetam** is a racetam nootropic with demonstrated cognitive-enhancing potential in preclinical models. Its rapid pharmacokinetics and primary urinary excretion route are well-characterized. While the precise mechanism of action requires further investigation, evidence points towards the modulation of glutamatergic neurotransmission, likely through positive allosteric modulation of AMPA receptors. This technical guide provides a foundation for further research into the therapeutic potential of **Rolziracetam**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References





**BENCH** 

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Rolziracetam: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679517#rolziracetam-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com